N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-chlorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps. Researchers have bioisosterically replaced the phenylsulfonamide moiety of a lead compound with pyrazole derivatives. This substitution led to the creation of a novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines . Among these derivatives, compound 15 demonstrated potent CDK2 inhibitory activity and selectivity over other CDKs tested. The synthesis likely follows established procedures involving chalcones and p-hydrazinobenzenesulfonamide hydrochloride .
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine Scaffold in Drug Discovery
The pyrazolo[1,5-a]pyrimidine scaffold, closely related to the chemical structure of interest, has been extensively explored in drug discovery. It serves as a critical building block for developing drug-like candidates with a wide range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. The structure-activity relationship (SAR) studies around this scaffold have gained significant attention, leading to the development of various lead compounds for different disease targets. This insight underscores the potential of utilizing such a scaffold in medicinal chemistry for discovering new therapeutic agents (Cherukupalli et al., 2017).
Hybrid Catalysts in Synthesis of Pyranopyrimidine Scaffolds
The pyranopyrimidine core, another scaffold related to the targeted chemical structure, highlights the importance of hybrid catalysts in synthesizing complex molecules for medicinal and pharmaceutical industries. This review focuses on the synthesis of substituted pyrano[2,3-d]pyrimidine scaffolds using various hybrid catalysts, demonstrating the scaffold's broad applicability in drug development. Such an approach emphasizes the role of innovative catalytic methods in creating lead molecules for therapeutic applications (Parmar et al., 2023).
Pyrazole Bearing Pyrimidine Analogues in Antimicrobial Drug Discovery
Studies on pyrazole clubbed pyrimidine derivatives have shown a wide range of pharmacological activities, particularly in antimicrobial potency. The review highlights diverse synthetic approaches and the antimicrobial potential of pyrazole-fused pyrimidine compounds, suggesting the effectiveness of structural modifications in enhancing pharmacokinetic properties for antimicrobial applications. This research direction provides a promising avenue for synthesizing new-age antimicrobials with enhanced potency (Trivedi et al., 2022).
Heterocyclic N-oxide Molecules in Organic Synthesis and Drug Applications
Heterocyclic N-oxide derivatives, including those synthesized from pyrimidine, have shown significant importance in organic synthesis, catalysis, and medicinal applications. Their versatility and biological relevance, especially in developing potent N-oxide compounds with anticancer, antibacterial, and anti-inflammatory activity, highlight the potential of such derivatives in advanced chemistry and drug development investigations (Li et al., 2019).
Future Directions
Properties
IUPAC Name |
2-chloro-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN6O/c17-13-5-2-1-4-12(13)16(24)19-8-7-18-14-10-15(21-11-20-14)23-9-3-6-22-23/h1-6,9-11H,7-8H2,(H,19,24)(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAHDGKDZSABMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCNC2=CC(=NC=N2)N3C=CC=N3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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